Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro-
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Overview
Description
Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro- is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro- typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or gold, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions include furan derivatives with various functional groups, such as amino, hydroxyl, or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives with various functional groups, such as:
- Furan, 2,5-dimethyl-
- Furan, 2,3,5-trisubstituted-
- Furan, 2,5-diamidopyrroles
Uniqueness
What sets Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62429-79-2 |
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Molecular Formula |
C11H6Cl2INO6S |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[2-(dichloromethylsulfonyl)-2-(5-nitrofuran-2-yl)ethenyl]-5-iodofuran |
InChI |
InChI=1S/C11H6Cl2INO6S/c12-11(13)22(18,19)8(5-6-1-3-9(14)20-6)7-2-4-10(21-7)15(16)17/h1-5,11H |
InChI Key |
OZKDTXFVTRPXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)I)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
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